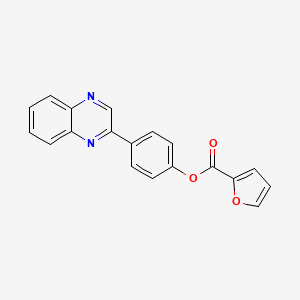![molecular formula C18H20N2O2 B11119625 2-[(3-methoxyphenoxy)methyl]-1-(propan-2-yl)-1H-benzimidazole](/img/structure/B11119625.png)
2-[(3-methoxyphenoxy)methyl]-1-(propan-2-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-METHOXYPHENOXY)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 2-[(3-METHOXYPHENOXY)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxyphenol with formaldehyde to form 3-methoxyphenoxymethanol. This intermediate is then reacted with 1-(propan-2-yl)-1H-benzimidazole under acidic conditions to yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-[(3-METHOXYPHENOXY)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3-METHOXYPHENOXY)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3-METHOXYPHENOXY)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
2-[(3-METHOXYPHENOXY)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Known for its biological activities and used in various applications.
1,3,4-Thiadiazole derivatives: Studied for their antimicrobial properties and potential therapeutic effects. The uniqueness of 2-[(3-METHOXYPHENOXY)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE lies in its specific structure and the resulting biological activities, which may differ from those of similar compounds.
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[(3-methoxyphenoxy)methyl]-1-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C18H20N2O2/c1-13(2)20-17-10-5-4-9-16(17)19-18(20)12-22-15-8-6-7-14(11-15)21-3/h4-11,13H,12H2,1-3H3 |
InChI Key |
PEWITZWLSFCEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1COC3=CC=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11119544.png)
![[1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazol-2-yl]methanol](/img/structure/B11119546.png)
![Methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11119557.png)

![7-Chloro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119561.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B11119569.png)
![2-(5-Chloropyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119570.png)
![5-[(Diphenylacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B11119572.png)
![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pentanamide](/img/structure/B11119577.png)
![(2E)-N-({N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11119580.png)
![N-[3-(piperidin-1-yl)propyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11119585.png)
![5-methyl-N-{3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11119590.png)
![[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B11119595.png)
![2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B11119602.png)
